1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-23-16-7-6-12(19)10-14(16)21-18(22)20-11-13(15-4-2-8-24-15)17-5-3-9-25-17/h2-10,13H,11H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBMFSMAVXGKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
Methodology :
-
Substrate Preparation : Start with 1,1-dibromoethylene or gem-dihalide precursors.
-
Coupling Reactions :
Example :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 1,1-Dibromoethylene, Pd(PPh₃)₄, THF/H₂O | 65% | |
| 2 | Reduction of nitrile (LiAlH₄, THF) | 78% |
Key Insight : Cross-coupling efficiency depends on steric hindrance and electronic effects of heterocycles. Thiophene derivatives generally exhibit higher reactivity than furans.
Nucleophilic Addition to Ketones
Methodology :
-
Ketone Synthesis :
-
Cyanide Substitution :
-
Reduction to Amine :
Example :
| Intermediate | Reagents | Yield |
|---|---|---|
| 2-(Furan-2-yl)-2-(thiophen-2-yl)acetone | AlCl₃, DCM, 0°C | 52% |
| Acetonitrile derivative | KCN, DMF, 70°C | 68% |
| Ethylamine | LiAlH₄, THF, reflux | 85% |
Limitation : Low yields in ketone synthesis due to competing side reactions.
Urea Formation via Amine-Isocyanate Coupling
Direct Isocyanate Route
Methodology :
-
Isocyanate Preparation :
-
Coupling Reaction :
Example :
| Parameter | Value |
|---|---|
| Molar Ratio (Amine:Isocyanate) | 1:1.2 |
| Solvent | THF |
| Reaction Time | 6 h |
| Yield | 89% |
Carbodiimide-Mediated Coupling
Methodology :
-
Activation :
-
Coupling :
Example :
| Reagent | Role |
|---|---|
| EDC | Activates carboxylic acid |
| HOBt | Prevents racemization |
| DIPEA | Base for deprotonation |
Alternative Pathways from Patent Literature
One-Pot Tandem Synthesis (WO2005087215A1)
Procedure :
-
Simultaneous Coupling and Urea Formation :
-
Purification :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 24 h |
| Yield | 58% |
| Purity (HPLC) | >95% |
Photooxygenation and Cyclization (WO2020103939A1)
Methodology :
-
Photooxygenation :
-
Amine Functionalization :
Example :
| Step | Conditions | Yield |
|---|---|---|
| Photooxygenation | O₂, methylene blue, CH₃CN | 63% |
| Epoxide Aminolysis | NH₃, MeOH, 50°C | 71% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki Cross-Coupling | High regioselectivity | Requires Pd catalysts | 65–78% |
| Nucleophilic Addition | Scalable | Low ketone yields | 52–85% |
| Direct Isocyanate Route | Fast, high yield | Handling toxic reagents | 89% |
| Carbodiimide-Mediated | Mild conditions | Requires activation | 75–82% |
| One-Pot Tandem | Simplified steps | Long reaction time | 58% |
| Photooxygenation | Novel approach | Specialized equipment | 63–71% |
Key Research Findings
-
Stereoelectronic Effects : Thiophene’s electron-rich nature enhances coupling efficiency compared to furan.
-
Solvent Impact : Polar aprotic solvents (DMF, THF) improve urea formation kinetics.
-
Catalyst Choice : Pd-based systems (e.g., t-BuXPhos Pd G1) outperform traditional Pd(PPh₃)₄ in cross-coupling .
Scientific Research Applications
Pharmaceutical Applications
The compound has been studied for its potential as a pharmaceutical agent, particularly in the following areas:
Anticancer Activity
Research indicates that compounds containing furan and thiophene moieties exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:
- Case Study : A derivative of this compound demonstrated cytotoxic effects against breast cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Antimicrobial Properties
The presence of the furan ring enhances the antimicrobial activity of the compound. Preliminary studies have indicated effectiveness against several bacterial strains, making it a candidate for developing new antibiotics .
Agricultural Applications
The compound's unique structure may also lend itself to use as a pesticide or herbicide. Research into similar compounds has shown promise in controlling plant pathogens and pests:
- Case Study : A related urea derivative was effective against specific fungal pathogens in crops, leading to reduced disease incidence .
Biological Research
Due to its complex structure, this compound serves as a valuable tool in biological research:
- Mechanistic Studies : Researchers utilize it to study the interaction between small molecules and biological macromolecules, aiding in understanding disease mechanisms at the molecular level.
Table 1: Biological Activities of 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of breast cancer cells | |
| Antimicrobial | Activity against bacterial strains | |
| Fungicidal | Reduced fungal disease incidence |
Table 2: Synthetic Pathways
| Step No. | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Formation of urea | Isocyanate + amine |
| 2 | Cyclization | Furan derivative + thiophene |
| 3 | Substitution | Chloromethoxyphenyl derivative |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and functional attributes of the target compound with analogous urea derivatives and heterocyclic systems:
Key Structural and Functional Insights:
Heterocyclic Diversity: The target compound combines furan (oxygen heterocycle) and thiophene (sulfur heterocycle), which may enhance binding to biological targets via π-π stacking or hydrogen bonding. The adamantyl derivative () introduces a bulky, lipophilic group, likely improving membrane permeability but reducing solubility compared to the target compound.
Substituent Effects: The 5-chloro-2-methoxyphenyl group in the target compound is shared with 1-(5-chloro-2-methoxyphenyl)-3-[4-nitro-3-(trifluoromethyl)phenyl]urea (). However, the latter lacks heterocyclic systems, which may limit its interaction with enzymes requiring aromatic or heteroatom-rich binding pockets.
Synthetic Approaches: The target compound’s synthesis likely involves coupling a 5-chloro-2-methoxyphenyl isocyanate with a pre-formed 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine intermediate, similar to methods used for 1-(3-chloro-4-methylphenyl)-3-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea (). Heterocyclic ethylamine intermediates (e.g., furan-thiophene hybrids) may be synthesized via nucleophilic substitution or cross-coupling reactions, as seen in for benzoimidazotriazolone derivatives .
Research Findings and Data
Physicochemical Properties:
- Lipophilicity : The target compound’s ClogP (estimated) is ~3.5, higher than adamantyl derivatives (ClogP ~4.2, ) due to reduced alkyl bulk but lower than CF3-containing analogs (ClogP ~3.8, ).
- Solubility : The polar urea group and methoxy substituent may improve aqueous solubility compared to fully aromatic systems like 1-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea ().
Hypothesized Activity:
Q & A
Basic: What are the recommended synthetic routes for 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of substituted phenyl and heterocyclic precursors. Key steps include:
- Coupling reactions : Formation of the urea linkage via nucleophilic attack of an amine on an isocyanate intermediate derived from 5-chloro-2-methoxyaniline .
- Heterocyclic functionalization : Introduction of furan and thiophene moieties through Suzuki-Miyaura cross-coupling or alkylation reactions, ensuring regioselectivity .
- Optimization : Control of reaction parameters (e.g., anhydrous conditions, catalysts like Pd(PPh₃)₄, and solvents such as DMF or THF) to enhance yield (typically 60–75%) and purity (>95%) .
Basic: How is the compound’s structural integrity validated post-synthesis?
Answer:
Structural characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on aromatic rings and urea connectivity .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 437.12 vs. calculated 437.08) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the ethylene linker and heterocyclic orientations .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
SAR studies require:
- Systematic substitution : Replace furan/thiophene with pyrrole, pyridine, or halogenated analogs to assess electronic effects on bioactivity .
- In vitro assays : Test derivatives against target proteins (e.g., kinase inhibitors) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities (IC₅₀ values) .
- Pharmacophore modeling : Identify critical hydrogen-bonding (urea moiety) and hydrophobic (aromatic rings) interactions using software like Schrödinger .
Advanced: What computational strategies are used to predict biological targets?
Answer:
- Molecular docking : Screen against databases (e.g., PDB) using AutoDock Vina to prioritize targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to evaluate binding stability and conformational changes .
- QSAR models : Corrogate electronic descriptors (e.g., logP, HOMO/LUMO gaps) with cytotoxicity data from NCI-60 cancer cell lines .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions (e.g., varying IC₅₀ values across studies) are addressed via:
- Orthogonal assays : Validate antiproliferative activity using both MTT and ATP-based luminescence assays .
- Control experiments : Rule out off-target effects by testing in isogenic cell lines (e.g., wild-type vs. kinase-deficient mutants) .
- Structural analogs : Compare activity profiles of derivatives to isolate contributions from specific substituents .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to pH 1–13, heat (40–60°C), and oxidative (H₂O₂) conditions; monitor degradation via HPLC .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs); quantify parent compound loss using LC-MS/MS .
- Metabolite identification : Use hepatocyte microsomes + NADPH to identify cytochrome P450-mediated oxidation products .
Advanced: How to optimize solubility for in vivo studies?
Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>1 mg/mL) .
- Salt formation : Prepare hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .
Advanced: What analytical techniques quantify the compound in biological matrices?
Answer:
- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization; LLOQ: 0.1 ng/mL in plasma .
- Microdialysis : Couple with HPLC-UV to measure free drug concentrations in tissues (e.g., tumor vs. plasma) .
- Immunoassays : Develop monoclonal antibodies against the urea moiety for ELISA-based detection (cross-reactivity <5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
